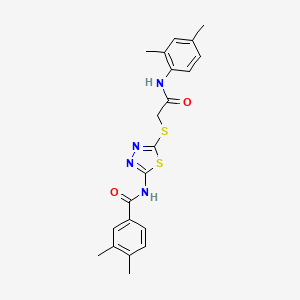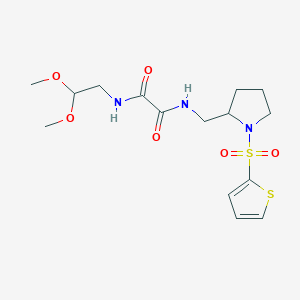
N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H23N3O6S2 and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
Research on orexin receptors and their antagonists has revealed their significance in modulating feeding, arousal, stress, and drug abuse. Compounds targeting orexin receptors, like SB-649868, demonstrate potential in treating binge eating and other eating disorders by selectively reducing compulsive food intake without affecting standard food pellet intake, suggesting a role for oxalamide derivatives in pharmacological interventions for compulsive behaviors (Piccoli et al., 2012).
κ-Opioid Receptor Antagonism and Therapeutic Potential
Derivatives like PF-04455242, a κ-opioid receptor antagonist, have shown significant potential in treating depression and addiction disorders. Their high affinity and selectivity for κ-opioid receptors, demonstrated efficacy in animal models, and potential to modulate stress-induced behavioral responses highlight the therapeutic relevance of such compounds in neuropharmacology and mental health treatment strategies (Grimwood et al., 2011).
Hydrogen-bonded Supramolecular Networks
Studies on N,N'-bis(4-pyridylmethyl)oxalamide derivatives have explored their capacity to form hydrogen-bonded supramolecular networks. These structures offer insights into the design of materials and molecular systems with specific properties, including potential applications in nanotechnology and material science (Lee, 2010).
Synthesis and Catalysis
Research into the synthesis and catalytic applications of oxalamide derivatives and related compounds has contributed to the development of new chemical methodologies. These studies provide foundational knowledge for advancing synthetic chemistry, highlighting the versatility and utility of these compounds in creating diverse molecular architectures with potential applications ranging from drug development to material science (Chen et al., 2023).
Antiviral and Antibacterial Research
Compounds structurally related to N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been investigated for their antiviral and antibacterial properties. This research is crucial for the development of new therapeutic agents against various infectious diseases, underscoring the importance of chemical diversity in drug discovery efforts (Flefel et al., 2018).
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O6S2/c1-23-12(24-2)10-17-15(20)14(19)16-9-11-5-3-7-18(11)26(21,22)13-6-4-8-25-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPFIMICTJUCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
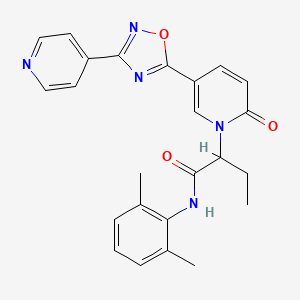
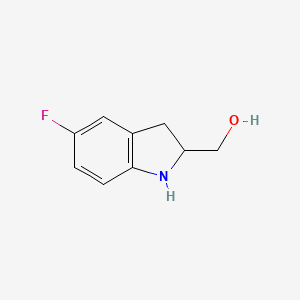

![3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2828353.png)
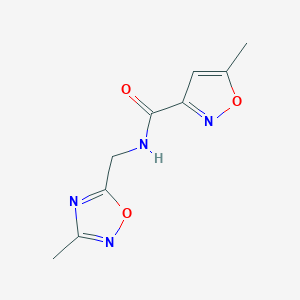

![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)
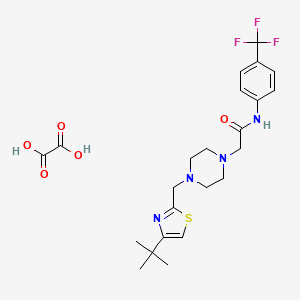
![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)
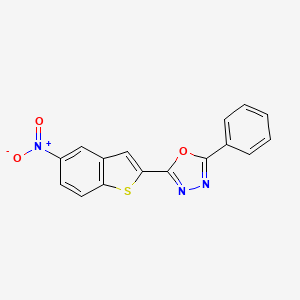

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)
![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)
